4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and fluorophenyl groups can be achieved through nucleophilic substitution reactions.
Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could potentially target the chloro or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, pyrimidine derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against certain diseases or as a building block for drug development.
Industry
In the industrial sector, such compounds could be used in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-fluorophenyl)pyrimidine: Lacks the methoxyethyl group.
6-(2-Fluorophenyl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the fluorophenyl group.
Uniqueness
The presence of the chloro, fluorophenyl, and methoxyethyl groups in 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H12ClFN2O |
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Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(18-2)13-16-11(7-12(14)17-13)9-5-3-4-6-10(9)15/h3-8H,1-2H3 |
InChI Key |
PQDBWOKHHDGZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2F)OC |
Origin of Product |
United States |
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